sFRP-1 Inhibitor

Übersicht

Beschreibung

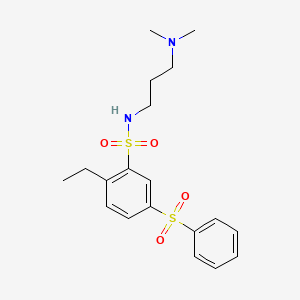

The sFRP-1 Inhibitor, also known as Wnt Pathway Activator IV, N-(3-(Dimethylamino)propyl)-2-ethyl-5-(phenylsulfonyl)benzenesulfonamide, or Secreted Frizzled Related Protein-1 Inhibitor, is a small molecule that controls the biological activity of sFRP-1 . It is primarily used for Activators/Inducers applications .

Molecular Structure Analysis

The empirical formula of the this compound is C19H26N2O4S2 . It has a molecular weight of 410.55 .Chemical Reactions Analysis

The this compound counteracts the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and Wnt-3/frizzled-stimulated cellular functions .Physical and Chemical Properties Analysis

The this compound is an oil form substance . It is clear in color and has a solubility of 5 mg/mL in DMSO . It can be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Role in Osteoporosis and Bone-Related Disorders

sFRP-1 inhibitors, such as iminooxothiazolidines and diarylsulfone sulfonamides, have shown potential in treating osteoporosis and other bone-related disorders. The inhibition of sFRP-1 positively impacts osteoblast proliferation, differentiation, and activity, potentially leading to improved bone mineral density, quality, and strength (Shi et al., 2009); (Gopalsamy et al., 2008).

Wnt Pathway Modulation

sFRP-1 inhibitors, including diphenylsulfonyl sulfonamides, modulate the Wnt pathway, which is essential for various biological processes including embryonic development and cancer progression. They act by inhibiting the endogenous antagonist sFRP-1, thereby facilitating Wnt/beta-catenin canonical signaling (Moore et al., 2009); (Bhat et al., 2007).

Cardiovascular and Metabolic Diseases

sFRP-1 inhibitors have implications in cardiovascular and metabolic diseases. The FrzA gene, also known as sFRP-1, plays a role in reducing myocardial infarction area, ventricular remodeling, and improving cardiac function (Yi-tong, 2012). sFRPs, including sFRP-1, are involved in the pathogenesis of metabolic diseases like obesity and type 2 diabetes mellitus (Guan et al., 2021).

Cancer Research

In cancer research, sFRP-1 has been identified as a tumor suppressor in various cancers, where its expression is often altered. sFRP-1 inhibitors have been researched for their potential therapeutic implications in oncology, particularly in the context of their interaction with the Wnt signaling pathway (Vincent & Postovit, 2017); (Martin-Manso et al., 2011).

Chondrogenesis and Stem Cell Research

sFRP-1 inhibitors are also involved in the chondrogenesis of human mesenchymal stem cells (hMSCs), influencing early chondrogenesis and potentially playing a role in cartilage tissue engineering (Im & Quan, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The sFRP-1 Inhibitor has been found to be involved in the pathogenesis of a variety of metabolic diseases, which has led to extensive interest in sFRPs . Future research could focus on advancing sFRP-1 as a promising cancer biomarker . The potential future use of sFRPs as disease biomarkers and therapeutic targets has also been suggested .

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648874 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915754-88-0 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

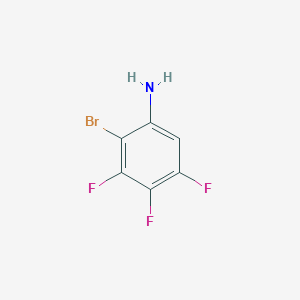

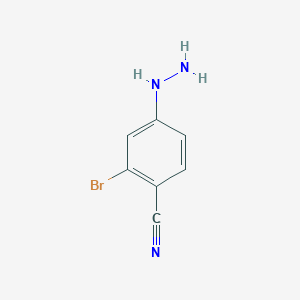

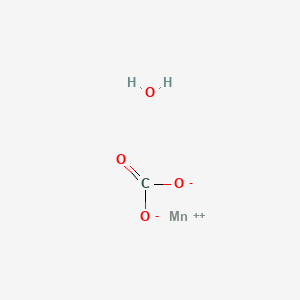

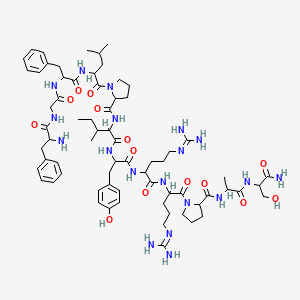

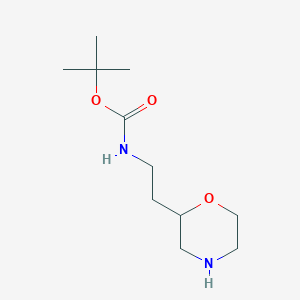

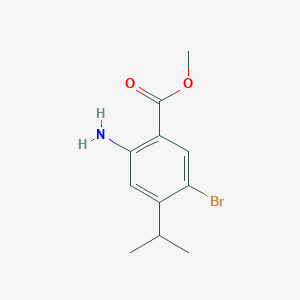

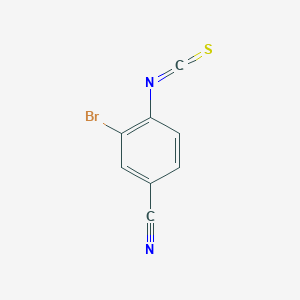

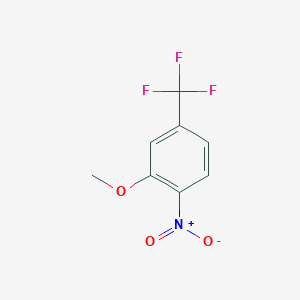

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)